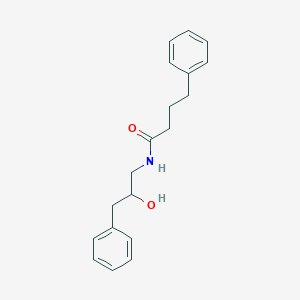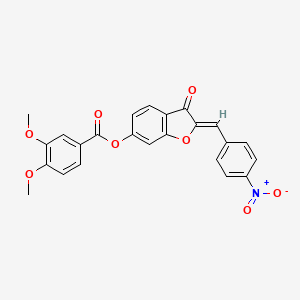
(R)-4-methylcyclohex-3-enecarboxylic acid
Descripción general
Descripción
“®-4-methylcyclohex-3-enecarboxylic acid” is a type of organic compound. It’s related to the class of compounds known as carboxylic acids, which are characterized by the presence of a carboxyl group (-COOH). The “®” in its name indicates the absolute configuration of the chiral center in the molecule .
Molecular Structure Analysis
The molecular structure of “®-4-methylcyclohex-3-enecarboxylic acid” would include a cyclohexene ring (a six-membered ring with one double bond), a methyl group (-CH3) attached to one of the carbons in the ring, and a carboxylic acid group (-COOH) attached to another carbon in the ring .Chemical Reactions Analysis
Carboxylic acids, including “®-4-methylcyclohex-3-enecarboxylic acid”, can undergo a variety of chemical reactions. They can react with bases to form salts, with alcohols to form esters, and can be reduced to primary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-4-methylcyclohex-3-enecarboxylic acid” would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group would make it polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Precursor to Alkyl-Substituted Cyclohexenones
(R)-4-Methylcyclohex-3-enecarboxylic acid has been utilized as a starting material in the preparation of 4-alkyl-3-methylcyclohex-2-enones. These compounds are synthesized via the alkylation of ethylene glycol acetal of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester), which is closely related to (R)-4-methylcyclohex-3-enecarboxylic acid (Mcandrew, 1979).
Stereochemical Control in Homogeneous Hydrogenation
This compound has been studied in the context of homogeneous hydrogenation reactions. Research indicates that different stereochemical outcomes can be achieved in the reduction of unsaturated cyclohexanecarboxylic acids and their esters, including compounds structurally similar to (R)-4-methylcyclohex-3-enecarboxylic acid (Brown & Hall, 1985).
Cyclization Reactions
Cyclization of 2-bromocyclohex-1-enecarboxylic acids, which are related to (R)-4-methylcyclohex-3-enecarboxylic acid, with arylhydrazines under carbon monoxide pressure has been catalyzed by palladium, producing 2-anilinohydroisoindoline-1,3-diones (Yoon & Cho, 2015).
Synthesis of Dihydroxy-Amino-Cyclohexanecarboxylic Acids
Efficient methods for synthesizing dihydroxy-amino-cyclohexanecarboxylic acids have been developed using compounds structurally similar to (R)-4-methylcyclohex-3-enecarboxylic acid. These methods involve the oxidation of Boc-protected amino-cyclohexenecarboxylic acids (Benedek et al., 2009).
Building Block for Helical Foldamers
Compounds like cis-2-aminocyclohex-4-enecarboxylic acid, structurally similar to (R)-4-methylcyclohex-3-enecarboxylic acid, have been used as building blocks for helical foldamers. These foldamers adopt specific helical conformations in solution and crystal state (Kwon et al., 2015).
Stereochemistry and Reactivity Studies
The stereochemistry and reactivity of dihydroxycyclopentanecarboxylic acids, which share a similar structural motif with (R)-4-methylcyclohex-3-enecarboxylic acid, have been extensively studied. These studies provide insights into the chemical behavior of cyclohexene carboxylic acids (Philp & Robertson, 1976).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-4-methylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3,(H,9,10)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOQOLNBTPTFEM-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2425256.png)


![2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2425260.png)
![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2425262.png)


![3-Methoxy-N-methyl-N-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2425268.png)


![4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2425273.png)
![6-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2425274.png)
![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2425275.png)